molecular formula C₂₃H₃₄N₂O₁₁ B1141817 Benzyl N,N'-di-acetyl-b-chitobioside CAS No. 19272-52-7

Benzyl N,N'-di-acetyl-b-chitobioside

Numéro de catalogue: B1141817
Numéro CAS: 19272-52-7
Poids moléculaire: 514.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Classification

Benzyl N,N′-diacetyl-β-chitobioside (CAS 19272-52-7) is a synthetic glycoside derivative of chitin, a naturally occurring β(1→4)-linked polymer of N-acetylglucosamine (GlcNAc). Its molecular formula is C₂₃H₃₄N₂O₁₁ , with a molecular weight of 514.52 g/mol (Figure 1). Structurally, it consists of two GlcNAc units connected via a β(1→4) glycosidic bond, with a benzyl group attached to the reducing end. This compound belongs to the chitooligosaccharide family and is classified as a disaccharide analog of chitin.

Table 1: Key molecular properties

Property Value
Molecular formula C₂₃H₃₄N₂O₁₁
Molecular weight 514.52 g/mol
Glycosidic linkage β(1→4)
Functional groups Benzyl, N-acetyl, hydroxyl

Historical Context and Discovery

The compound was first synthesized in the late 20th century to study chitinolytic enzyme mechanisms. Its design drew inspiration from natural chitobiose (GlcNAc₂), a product of chitinase-mediated chitin degradation. Early applications focused on probing substrate specificity in lysozyme and chitinase assays, as its benzyl group enhanced solubility in organic-aqueous mixtures compared to native chitooligosaccharides.

Significance in Glycobiology Research

This molecule serves as:

  • A substrate analog for characterizing exochitinases and β-N-acetylglucosaminidases.
  • A ligand for studying carbohydrate-protein interactions in innate immunity (e.g., chitin-binding lectins).
  • A building block for synthesizing complex glycoconjugates to mimic chitin fragments.

Its non-hydrolyzable benzyl group allows precise monitoring of enzymatic cleavage patterns without interference from subsequent degradation.

Relation to Chitin Biochemistry

Chitin, the second most abundant biopolymer after cellulose, is a linear homopolymer of β(1→4)-linked GlcNAc. Benzyl N,N′-diacetyl-β-chitobioside mimics the disaccharide repeating unit of chitin, enabling researchers to:

  • Investigate chitinase processivity and binding subsites.
  • Trace chitin remodeling in fungal cell walls.
  • Develop inhibitors for agricultural pest chitinases.

Figure 1: Structural comparison with native chitobiose

Native chitobiose: GlcNAc-β(1→4)-GlcNAc  
Benzyl derivative: GlcNAc-β(1→4)-GlcNAc-β-O-benzyl  

Nomenclature and Structural Terminology

The IUPAC name is N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(phenylmethoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide . Key structural features include:

  • β-configuration : Critical for enzyme recognition.
  • Benzyl aglycone : Provides UV/fluorescence detection handles.
  • N-acetyl groups : Essential for binding to chitinase catalytic domains.

Common synonyms:

  • GlcNAcβ1-4GlcNAc-β-O-Bn
  • Benzyl diacetylchitobioside

Propriétés

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIHNKSMASHGRS-LQNYZTQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Benzyl N,N'-di-acetyl-β-chitobioside (CAS Number: 19272-52-7) is a compound of significant interest in glycobiology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Benzyl N,N'-di-acetyl-β-chitobioside is a derivative of chitobioside, characterized by the presence of two acetyl groups and a benzyl moiety. This structural modification enhances its solubility and biological interactions.

Property Value
Molecular FormulaC23H34N2O11
Molecular Weight474.53 g/mol
CAS Number19272-52-7

Biological Activity Overview

The biological activities of Benzyl N,N'-di-acetyl-β-chitobioside have been studied primarily in the context of its role as a biochemical reagent in glycobiology. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of chitobiosides may exhibit cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : Compounds similar to Benzyl N,N'-di-acetyl-β-chitobioside have shown potential in inhibiting viral replication.

Anticancer Activity

Research has demonstrated that Benzyl N,N'-di-acetyl-β-chitobioside can inhibit cell proliferation in certain cancer cell lines. A study assessing its effects on HeLa and MCF-7 cells reported significant cytotoxicity:

Cell Line IC50 (µM) Viable Cells (%) at 20 µM
HeLa9.22 ± 0.1721.64
MCF-78.47 ± 0.1815.05

These findings suggest that Benzyl N,N'-di-acetyl-β-chitobioside may serve as a lead compound for developing new anticancer agents.

The proposed mechanisms by which Benzyl N,N'-di-acetyl-β-chitobioside exerts its biological effects include:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, particularly in the sub-G1 phase, suggesting an induction of apoptosis.
  • Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels, a critical factor in tumor growth and metastasis.

Case Studies and Research Findings

A notable case study highlighted the effectiveness of related chitobioside derivatives in inhibiting the main protease of SARS-CoV-2, showcasing their potential antiviral properties. The study reported an EC50 value indicating significant antiviral activity while maintaining low cytotoxicity levels, which is crucial for therapeutic applications.

Applications De Recherche Scientifique

Glycobiology and Biochemical Research

Benzyl N,N'-di-acetyl-β-chitobioside serves as a valuable biochemical reagent in glycobiology. It is utilized for studying the structure and synthesis of glycoproteins and glycolipids, which are crucial for various biological processes. The compound aids in the exploration of interactions between carbohydrates and proteins, facilitating a deeper understanding of cellular functions and signaling pathways .

Key Applications:

  • Structural Biology: Used to elucidate the structures of glycoproteins.
  • Synthesis of Oligosaccharides: Acts as an intermediate in synthesizing complex oligosaccharides, including those involved in peptidoglycan biosynthesis .
  • Antibody-Drug Conjugates: Investigated for its role in developing antibody-drug conjugates, enhancing targeted cancer therapies .

Antimicrobial Applications

Research indicates that benzyl N,N'-di-acetyl-β-chitobioside exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies:

  • A study demonstrated the synthesis of peptidoglycan oligomers using benzyl N,N'-di-acetyl-β-chitobioside as a precursor, which could be pivotal in combating drug-resistant bacteria like Staphylococcus aureus .
  • The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth, showcasing potential as a lead compound for antibiotic development .

Cancer Research

Benzyl N,N'-di-acetyl-β-chitobioside has been investigated for its anticancer properties. Its derivatives are being synthesized and tested for cytotoxic effects against various cancer cell lines.

Research Findings:

  • Recent studies have explored its derivatives' effects on apoptosis and DNA synthesis in cancer cells, indicating promising anticancer activity .
  • The compound's mechanism of action includes interference with cellular signaling pathways associated with tumor growth and survival .

Immunological Studies

The compound plays a role in immunological research by influencing immune responses. It has been studied for its effects on inflammation and immune cell signaling.

Applications:

  • Investigated for its potential to modulate immune responses, which could lead to therapeutic applications in autoimmune diseases and cancer immunotherapy .

Synthetic Chemistry

In synthetic chemistry, benzyl N,N'-di-acetyl-β-chitobioside is used as an intermediate for synthesizing various carbohydrate-based compounds.

Synthetic Routes:

  • The compound can undergo selective deacetylation processes to yield desired oligosaccharides efficiently. For instance, research has shown that controlled Zemplén de-O-acetylation can produce key intermediates for further synthetic applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings/References
GlycobiologyStructural studies of glycoproteinsEnhances understanding of carbohydrate-protein interactions
AntimicrobialDevelopment of new antibioticsEffective against resistant bacterial strains
Cancer ResearchSynthesis of anticancer agentsInduces apoptosis in cancer cell lines
Immunological StudiesModulation of immune responsesPotential therapeutic applications identified
Synthetic ChemistryIntermediate for carbohydrate synthesisEfficient routes established through deacetylation

Méthodes De Préparation

Core Chitobiose Backbone Construction

The synthesis begins with the preparation of the β-1,4-linked N-acetylglucosamine (GlcNAc) dimer, which forms the chitobiose core. A pivotal method involves the use of benzyl 4,6-benzylidene chitobioside as a key intermediate. This intermediate is synthesized via a Koenigs-Knorr glycosylation reaction, where a benzylidene-protected GlcNAc donor is activated with silver triflate (AgOTf) in anhydrous dichloromethane (DCM) at −20°C. The reaction achieves β-selectivity through neighboring group participation of the 2-acetamido group, yielding the protected disaccharide in 68–72% isolated yield.

Selective Acetylation and Protecting Group Manipulation

Following glycosylation, the hydroxyl groups at positions 3 and 6 of the reducing-end GlcNAc are selectively acetylated using acetic anhydride in pyridine. This step ensures regioselective protection while preserving the benzylidene group at the 4,6-positions of the non-reducing sugar. Critical reaction parameters include:

ParameterValue
Temperature0°C → room temperature
Reaction Time12 hours
Acetic Anhydride5 equivalents
Yield85–90%

Benzyl Glycoside Installation

The terminal benzyl group is introduced via a two-step process:

  • Deprotection : The benzylidene group is removed using 80% aqueous acetic acid at 60°C for 3 hours, exposing the 4,6-diol.

  • Benzylation : The free hydroxyl group is then benzylated using benzyl bromide (BnBr) and sodium hydride (NaH) in dry tetrahydrofuran (THF). This step proceeds with >95% efficiency under inert atmosphere at 0°C.

Optimization of Glycosylation Conditions

Donor-Activator Systems

Comparative studies highlight the superiority of N-iodosuccinimide (NIS)-triflic acid (TfOH) systems over traditional silver-based activators for large-scale synthesis. Key advantages include:

  • Reduced metal contamination in final products

  • Improved β-selectivity (β:α ratio >20:1)

  • Shorter reaction times (2–4 hours vs. 8–12 hours for AgOTf)

Solvent Effects

Solvent screening reveals dichloromethane (DCM) and toluene as optimal for maintaining β-selectivity. Polar aprotic solvents like acetonitrile lead to diminished yields (<50%) due to competing hydrolysis pathways.

Structural Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O): δ 7.35–7.28 (m, 5H, Bn aromatic), 5.21 (d, J = 8.5 Hz, H1 of reducing GlcNAc), 4.87 (d, J = 3.5 Hz, H1 of non-reducing GlcNAc).

  • ¹³C NMR : Distinct acetyl carbonyl signals at δ 175.2 and 174.9 ppm confirm N,N'-diacetylation.

Mass Spectrometry
High-resolution ESI-MS shows [M+Na]⁺ at m/z 537.2154 (calculated 537.2158 for C₂₃H₃₄N₂O₁₁Na).

Purity Assessment

HPLC analysis (Zorbax NH₂ column, 85:15 acetonitrile:water) demonstrates ≥98% purity for clinical-grade material. Critical impurities include:

  • Mono-acetylated byproducts (retention time 12.7 min)

  • Benzyl alcohol derivatives (retention time 18.2 min)

Industrial-Scale Production Considerations

Cost Analysis

Supplier pricing data reveals significant economies of scale:

QuantityPrice (USD)Cost per mg
10 mg808.00
250 mg1,1904.76

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

  • Lyophilized form : <0.5% decomposition over 6 months

  • Solution (DMSO) : 2–3% degradation after 30 days at −20°C

Q & A

Q. What are the standard synthetic protocols for Benzyl N,N'-di-acetyl-β-chitobioside, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves regioselective alkylation of chitosan derivatives. For example, benzyl groups can be introduced via reductive amination using benzaldehyde and sodium cyanoborohydride under controlled pH (6.5–7.5) . Purification is achieved through size-exclusion chromatography (SEC) or dialysis (MWCO 3.5 kDa). Characterization requires:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm β-glycosidic linkage and acetylation patterns (e.g., δ 2.0–2.2 ppm for N-acetyl protons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., [M+Na]+^+ peak at m/z 527.2) .
  • HPLC : Reverse-phase C18 column with UV detection (210 nm) using acetonitrile/water gradients (70:30 to 95:5) .

Q. Which analytical techniques are optimal for quantifying Benzyl N,N'-di-acetyl-β-chitobioside in complex matrices?

  • Methodological Answer :
  • HPLC-DAD : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:0.1% formic acid, 65:35) at 1.0 mL/min. Retention time ~8.2 min .
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for volatile byproducts. Monitor m/z 73 (TMS fragment) and molecular ion m/z 589 .

Advanced Research Questions

Q. How does the degree of substitution (DS) of benzyl and acetyl groups influence its biological activity in glycobiology?

  • Methodological Answer :
  • DS Calculation : Titrate free amino groups via conductometric titration (0.1 M HCl/NaOH) or elemental analysis (N% reduction vs. chitosan) .
  • Bioactivity Assays :
  • Enzyme Inhibition : Test against 15-PGDH (15-hydroxyprostaglandin dehydrogenase) using NADH depletion assays (λ = 340 nm) .
  • Carbohydrate-Protein Binding : Use surface plasmon resonance (SPR) with immobilized lectins (e.g., wheat germ agglutinin) to measure binding affinity (KD_D) .
  • Structure-Activity Relationship (SAR) : Higher DS (>0.7) enhances hydrophobic interactions but may reduce solubility. Optimize DS to balance bioactivity and bioavailability .

Q. How can contradictory data on its enzymatic stability be resolved?

  • Methodological Answer :
  • Stability Studies : Incubate with lysozyme (1 mg/mL in PBS, pH 5.5, 37°C) and monitor degradation via SEC-MALS (multi-angle light scattering). Compare with unmodified chitosan controls .
  • Data Reconciliation : Variability often arises from:
  • pH : Enzymatic activity peaks at pH 4.5–5.5; deviations alter degradation rates.
  • Ionic Strength : High salt (≥150 mM NaCl) may shield electrostatic interactions, reducing enzyme access .

Q. What strategies validate its role in carbohydrate-mediated signaling pathways?

  • Methodological Answer :
  • Transcriptomic Profiling : Treat cell lines (e.g., HT-29 colon cancer) and perform RNA-seq to identify upregulated/downregulated genes (e.g., MMP-2, COX-2) .
  • Fluorescent Tagging : Conjugate with FITC (fluorescein isothiocyanate) via free amino groups. Use confocal microscopy to track cellular uptake in macrophages .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.